Cas no 32908-73-9 (Peptide 401)

Peptide 401 化学的及び物理的性質
名前と識別子
-
- Peptide 401
- H-ILE-LYS-CYS-ASN-CYS-LYS-ARG-HIS-VAL-ILE-LYS-PRO-HIS-ILE-CYS-ARG-LYS-ILE-CYS-GLY-LYS-ASN-NH2
- Mast Cell Degranulating (MCD) Peptide
- Mast Cell Degranulating Peptide
- MCD peptide
- GTPL2548
- 32908-73-9
- Mast cell degranulating peptide (honeybee)
- Mast cell degranulating peptide (honeybee reduced) cyclic (3-15),(5-19)-bis(disulfide)
- Q27083604
- H-ILE-LYS-+CYS-ASN-++CYS-LYS-ARG-HIS-VAL-ILE-LYS-PRO-HIS-ILE-+CYS-ARG-LYS- ILE-++CYS-GLY-LYS-ASN-NH2
- H-ILE-LYS-CYS-ASN-CYS-LYS-ARG-HIS-VAL-ILE-LYS-PRO-HIS-ILE-CYS-ARG-LYS-ILE-CYS-GLY-LYS-ASN-NH2 (RANDOM CYCLIZATION)
- IKCNCKRHVIKPHICRKICGKN-NH2
- ILE-LYS-CYS-ASN-CYS-LYS-ARG-HIS-VAL-ILE-LYS-PRO-HIS-ILE-CYS-ARG-LYS-ILE-CYS-GLY-LYS-ASN-NH2
- MAST CELL DEGRANULATING PEPTIDE (APIS MELLIFERA)
-
- MDL: MFCD00167557
- インチ: InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-177-178-54-78-100(166)135-68(33-25-41-126-109(120)121)92(158)132-67(31-18-23-39-114)95(161)147-85(59(8)12-2)106(172)144-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)51-175-176-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-61,64-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,124,129)(H,125,130)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127)/t58-,59-,60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-,87-/m0/s1
- InChIKey: COXZPDHTJACGLG-IEVXVHRQSA-N
- ほほえんだ: CC[C@@H]([C@H](N)C(N[C@H](C(N[C@H]1CSSC[C@H]2C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N)=O)CC(N)=O)=O)CCCCN)=O)=O)CSSC[C@H](NC([C@@H](NC1=O)CC(N)=O)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N3CCC[C@H]3C(N[C@H](C(N[C@H](C(N2)=O)[C@H](CC)C)=O)CC4=CN=CN4)=O)=O)CCCCN)=O)[C@H](CC)C)=O)C(C)C)=O)CC5=CN=CN5)=O)CCCNC(N)=N)=O)CCCCN)=O)=O)[C@H](CC)C)=O)CCCCN)=O)CCCNC(N)=N)=O)=O)CCCCN)=O)C
計算された属性
- せいみつぶんしりょう: 2585.39000
- どういたいしつりょう: 2585.3916
- 同位体原子数: 0
- 水素結合ドナー数: 37
- 水素結合受容体数: 64
- 重原子数: 178
- 回転可能化学結合数: 63
- 複雑さ: 5670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 27
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -8.4
- トポロジー分子極性表面積: 1160
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ジメチルスルホキシドに可溶性
- PSA: 1170.06000
- LogP: 6.11070
Peptide 401 セキュリティ情報
- WGKドイツ:3
- RTECS番号:OQ5980000
- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Peptide 401 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-7079-5mg |
Peptide 401 |
32908-73-9 | 5mg |
$1980.0 | 2022-04-27 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47776-5mg |
Peptide 401 |
32908-73-9 | 98% | 5mg |
¥14710.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47776-500ug |
Peptide 401 |
32908-73-9 | 98% | 500ug |
¥2495.00 | 2023-09-08 | |
ChemScence | CS-7079-1mg |
Peptide 401 |
32908-73-9 | 1mg |
$576.0 | 2022-04-27 | ||
abcr | AB349162-0,5 mg |
Mast Cell Degranulating Peptide; . |
32908-73-9 | 0,5 mg |
€569.50 | 2022-05-20 | ||
LKT Labs | P0276-0.5 mg |
Peptide 401 |
32908-73-9 | ≥95% | 0.5mg |
$321.30 | 2023-06-14 | |
TargetMol Chemicals | TP1408-1 mg |
Peptide 401 |
32908-73-9 | 98% | 1mg |
¥ 4,350 | 2023-07-10 | |
MedChemExpress | HY-12537-500μg |
Peptide 401 |
32908-73-9 | 98.26% | 500μg |
¥1350 | 2024-05-24 | |
TargetMol Chemicals | TP1408-5 mg |
Peptide 401 |
32908-73-9 | 98% | 5mg |
¥ 15,150 | 2023-07-10 | |
MedChemExpress | HY-12537-1mg |
Peptide 401 |
32908-73-9 | 98.26% | 1mg |
¥2200 | 2024-05-24 |
Peptide 401 関連文献
-
1. Amino-acids and peptides. Part 42. Synthesis of a protected docosa peptide having the sequence of mast-cell degranulating peptideDilys M. Bratby,Susan Coyle,Richard P. Gregson,George W. Hardy,Geoffrey T. Young J. Chem. Soc. Perkin Trans. 1 1979 1901
-
2. Selective formylation of α-or ?μ-amino-groups of peptidesChristopher E. Dempsey J. Chem. Soc. Perkin Trans. 1 1982 2625
-
3. Chapter 15. Biological chemistry. Part (iii) PeptidesC. E. Dempsey,C. A. Vernon Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1980 77 323
Peptide 401に関する追加情報
Peptide 401 and CAS No 32908-73-9: A Comprehensive Overview in Modern Chemical and Biomedical Research
The compound with the chemical abstracts service number CAS No 32908-73-9 and the product name Peptide 401 represents a significant advancement in the field of chemical and biomedical research. This peptide, characterized by its unique molecular structure and biological properties, has garnered considerable attention due to its potential applications in therapeutic interventions and diagnostic tools. The following discussion provides an in-depth exploration of Peptide 401, its chemical properties, recent research findings, and future prospects.
Peptide 401 is a synthetic peptide that has been extensively studied for its role in modulating various biological pathways. Its molecular formula and structural composition are critical factors that contribute to its biological activity. The primary sequence of Peptide 401 consists of a chain of amino acids that are arranged in a specific order, which is essential for its interaction with target receptors and enzymes. This precise arrangement ensures that Peptide 401 can effectively bind to its intended biological targets, thereby eliciting the desired physiological responses.
Recent studies have highlighted the therapeutic potential of Peptide 401 in several biomedical applications. For instance, research has demonstrated that Peptide 401 can inhibit the growth of cancer cells by interfering with key signaling pathways involved in tumor progression. The mechanism of action involves the selective binding of Peptide 401 to specific receptors on cancer cells, leading to their apoptosis or growth arrest. This finding has opened up new avenues for the development of targeted cancer therapies.
In addition to its anti-cancer properties, Peptide 401 has shown promise in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Studies have indicated that Peptide 401 can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. By targeting key inflammatory pathways, Peptide 401 offers a potential therapeutic strategy for managing chronic inflammatory conditions.
The development of Peptide 401 as a therapeutic agent has also been supported by advancements in synthetic chemistry. The ability to synthesize complex peptides like Peptide 401 with high purity and yield has been crucial for its clinical translation. Techniques such as solid-phase peptide synthesis (SPPS) have enabled researchers to produce Peptide 401 in sufficient quantities for preclinical and clinical studies. These advancements have paved the way for the optimization of peptide-based therapies and their integration into mainstream medical practice.
Another significant aspect of Peptide 401 is its potential role in diagnostic applications. Researchers have explored the use of Peptide 401 as a biomarker for detecting various diseases. By binding to specific molecules associated with pathological conditions, Peptide 401 can be used to develop highly sensitive diagnostic assays. These assays can aid in early detection and monitoring of diseases, thereby improving patient outcomes. The versatility of Peptide 401 in both therapeutic and diagnostic contexts underscores its importance in modern biomedical research.
The future prospects of Peptide 401 are promising, with ongoing research aimed at further elucidating its mechanisms of action and expanding its therapeutic applications. Innovations in drug delivery systems, such as nanoparticles and liposomes, are being explored to enhance the bioavailability and targeted delivery of Peptide 401. These advancements could significantly improve the efficacy of peptide-based therapies and reduce side effects.
In conclusion, Peptide 401 (CAS No 32908-73-9) represents a significant breakthrough in chemical and biomedical research. Its unique molecular structure and biological properties make it a valuable tool for therapeutic interventions and diagnostic applications. The recent findings on its anti-cancer and anti-inflammatory effects highlight its potential as a novel therapeutic agent. With continued research and development, Peptide 401 is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.
32908-73-9 (Peptide 401) 関連製品
- 85-61-0(Coenzyme A)
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 61116-22-1(Acyl coenzyme A oxidase)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)
- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)
- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)
- 1563451-17-1(3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride)
- 1017604-09-9(Methyl 5-morpholinopyrazine-2-carboxylate)
- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)

